ZSET-845
Overview
Description
ZSET-845 is a cognitive enhancer that increases the activity of choline acetyltransferase in the hippocampus of rats. This compound has shown potential in improving cognitive functions and is being studied for its applications in treating cognitive disorders such as Alzheimer’s disease .
Scientific Research Applications
ZSET-845 has several scientific research applications:
Chemistry: It is used as a model compound to study the activity of choline acetyltransferase and related enzymes.
Biology: this compound is used in studies involving cognitive functions and memory enhancement in animal models.
Medicine: The compound is being investigated for its potential in treating cognitive disorders such as Alzheimer’s disease. .
Industry: While its industrial applications are still under research, this compound could potentially be used in the development of cognitive enhancers and related pharmaceuticals
Future Directions
Preparation Methods
The synthesis of ZSET-845 involves several steps, starting with the preparation of the core azaindolizinone structure. The synthetic route typically includes the following steps:
Formation of the azaindolizinone core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: The core structure is then functionalized with benzyl groups to form the final compound
Chemical Reactions Analysis
ZSET-845 undergoes several types of chemical reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl groups.
Reduction: The compound can also be reduced under specific conditions.
Substitution: Various substitution reactions can occur, especially at the nitrogen atoms in the azaindolizinone core
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
ZSET-845 exerts its effects by enhancing the activity of choline acetyltransferase, an enzyme responsible for the synthesis of acetylcholine. Acetylcholine is a neurotransmitter that plays a crucial role in cognitive functions, including learning and memory. By increasing choline acetyltransferase activity, this compound boosts acetylcholine levels in the hippocampus, leading to improved cognitive performance .
Comparison with Similar Compounds
ZSET-845 is unique in its ability to enhance choline acetyltransferase activity without inhibiting acetylcholinesterase, another enzyme involved in acetylcholine metabolism. Similar compounds include:
Donepezil: A well-known cognitive enhancer that inhibits acetylcholinesterase.
Tacrine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase
Compared to these compounds, this compound offers a different mechanism of action by directly enhancing choline acetyltransferase activity, making it a promising candidate for further research and development in cognitive enhancement therapies .
Properties
IUPAC Name |
3,3-dibenzylimidazo[1,2-a]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c24-20-21(15-17-9-3-1-4-10-17,16-18-11-5-2-6-12-18)23-14-8-7-13-19(23)22-20/h1-14H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKKYNURMHHCFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)N=C3N2C=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433235 | |
Record name | Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324077-62-5 | |
Record name | Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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